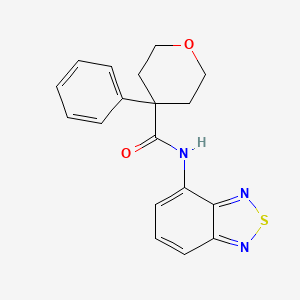

N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-17(19-14-7-4-8-15-16(14)21-24-20-15)18(9-11-23-12-10-18)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQLSNPZGDGBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC4=NSN=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide typically involves the modification of 4-amino-2,1,3-benzothiadiazole. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents and conditions for these reactions vary, but they generally involve standard laboratory techniques and conditions.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s photophysical properties make it useful in biological imaging and as a fluorescent probe.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide involves its interaction with molecular targets and pathways. The compound’s electron-accepting properties allow it to participate in electron transfer reactions, which are crucial in its applications in optoelectronics and photocatalysis. In biological systems, its photophysical properties enable it to generate reactive oxygen species, which can induce cell death in targeted cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Tizanidine-Related Compound B

- Structure : 1-Acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4,5-dihydro-1H-imidazol-2-amine (Compound 9 in ).

- Key Differences: Substitution: A chloro group at position 5 of the benzothiadiazole ring, compared to the unsubstituted benzothiadiazole in the target compound. Functional Groups: An acetylated imidazolinone replaces the phenyloxane-carboxamide group.

- Synthesis: Prepared via reaction of 4-amino-5-chloro-2,1,3-benzothiadiazole with 1-acetyl imidazolin-2-one in phosphorus oxychloride . This harsher condition contrasts with milder carboxamide-forming reactions (e.g., coupling agents), suggesting higher reactivity of the chloro-substituted intermediate.

- Implications: The chloro substituent enhances molecular weight (MW: ~323 g/mol vs.

Triazole Derivatives (Compounds 7–9)

- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ().

- Key Differences :

- Core Heterocycle: 1,2,4-Triazole replaces benzothiadiazole.

- Substituents: Sulfonyl and difluorophenyl groups introduce strong electron-withdrawing effects.

- Synthesis: Cyclization of hydrazinecarbothioamides under basic conditions (8% NaOH) . The absence of C=O IR bands (1663–1682 cm⁻¹ in precursors vs. none in triazoles) confirms cyclization, contrasting with the stable carboxamide in the target compound.

Precursor Compounds: Benzothiadiazol-4-yl Isocyanates

- Structure : 2,1,3-Benzothiadiazol-4-yl isocyanate ().

- Key Differences :

- Functional Group: Isocyanate (–N=C=O) vs. carboxamide (–CONH–).

- Reactivity : Isocyanates are highly electrophilic, enabling rapid nucleophilic additions (e.g., with amines to form ureas or carboxamides). This contrasts with the stability of pre-formed carboxamides like the target compound.

- Physical Properties : Melting point (81–82°C) suggests higher crystallinity than carboxamides, which may have lower melting points due to conformational flexibility .

Comparative Data Table

Research Implications

- Biological Activity : Chloro-substituted analogs (e.g., tizanidine-related compound B) may exhibit altered pharmacokinetics due to increased lipophilicity .

- Synthetic Flexibility : Isocyanate precursors enable modular synthesis of diverse carboxamides, though stability concerns necessitate careful handling .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 286.35 g/mol. The structural features include a benzothiadiazole moiety and a phenyloxane group, which are believed to contribute to its biological activities.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicative of its potency.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| HePG-2 (Liver) | 5.05 | Sorafenib 9.18 |

| MCF-7 (Breast) | 2.74 | Sorafenib 5.47 |

| HCT-116 (Colon) | 7.81 | Sorafenib 9.18 |

The data indicates that the compound exhibits stronger cytotoxic effects compared to the reference drug sorafenib in certain cell lines, particularly in breast cancer cells (MCF-7) with an IC50 of 2.74 µM .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cancer progression. Notably, it has shown inhibitory effects on BRAF and VEGFR-2 kinases:

Table 2: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| BRAF | 0.194 | Sorafenib 0.171 |

| VEGFR-2 | 0.071 | Sorafenib 0.069 |

These results suggest that the compound not only induces apoptosis in cancer cells but also interferes with signaling pathways critical for tumor growth and metastasis .

Induction of Apoptosis

Further investigations revealed that treatment with this compound leads to significant apoptosis in cancer cells. In a study measuring apoptotic cell populations, the compound resulted in a notable increase in both early and late apoptotic cells compared to untreated controls:

Table 3: Apoptosis Induction

| Treatment | Apoptotic Cells (%) |

|---|---|

| Untreated Control | 0.89 |

| This compound | 37.83 |

This data underscores the compound's potential as a therapeutic agent capable of triggering programmed cell death in malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial and fungal strains. Preliminary results indicate promising activity:

Table 4: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 10.7 |

| S. aureus | 21.4 |

| C. albicans | 15.5 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.